

Spectroscopic Profile of Butyl Heptanoate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl heptanoate*

Cat. No.: B1580531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **butyl heptanoate** ($C_{11}H_{22}O_2$), a fatty acid ester. The information presented herein is essential for the structural elucidation, identification, and quantification of this compound in various scientific applications, including flavor and fragrance analysis, metabolomics, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **butyl heptanoate**, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the 1H and ^{13}C NMR data for **butyl heptanoate**.

1H NMR Spectroscopy

Proton NMR (1H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: 1H NMR Spectroscopic Data for **Butyl Heptanoate**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
~4.06	Triplet (t)	~6.7	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.28	Triplet (t)	~7.5	2H	-CO-CH ₂ -CH ₂ -
~1.61	Quintet	~7.0	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.58	Quintet	~7.5	2H	-CO-CH ₂ -CH ₂ -CH ₂ -
~1.38	Sextet	~7.3	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.29	Multiplet (m)	-	4H	-CO-CH ₂ -CH ₂ -CH ₂ -
~0.92	Triplet (t)	~7.4	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.89	Triplet (t)	~7.1	3H	-CO-(CH ₂) ₄ -CH ₂ -CH ₃

Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Heptanoate**

Chemical Shift (δ) (ppm)	Assignment
~173.9	C=O
~64.1	-O-CH ₂ -
~34.4	-CO-CH ₂ -
~31.5	-CO-CH ₂ -CH ₂ -CH ₂ -
~30.7	-O-CH ₂ -CH ₂ -
~28.9	-CO-CH ₂ -CH ₂ -CH ₂ -
~25.0	-CO-(CH ₂) ₃ -CH ₂ -
~22.4	-CO-(CH ₂) ₄ -CH ₂ -
~19.2	-O-CH ₂ -CH ₂ -CH ₂ -
~13.9	-CO-(CH ₂) ₅ -CH ₃
~13.7	-O-(CH ₂) ₃ -CH ₃

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for **Butyl Heptanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2957	Strong	C-H stretch (alkane)
~2931	Strong	C-H stretch (alkane)
~2860	Medium	C-H stretch (alkane)
~1738	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1178	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Butyl Heptanoate**

m/z	Relative Intensity (%)	Putative Assignment
56	99.99	[C ₄ H ₈] ⁺ (McLafferty rearrangement)
43	61.24	[C ₃ H ₇] ⁺
131	59.50	[CH ₃ (CH ₂) ₅ CO] ⁺
113	58.59	[M - C ₄ H ₉ O] ⁺
41	55.79	[C ₃ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

- Weigh approximately 10-20 mg of **butyl heptanoate** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy (Neat Liquid)[2][7][8][9]

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.
- Place a small drop of neat **butyl heptanoate** onto the ATR crystal or between the salt plates.
- Acquire the background spectrum of the empty accessory.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

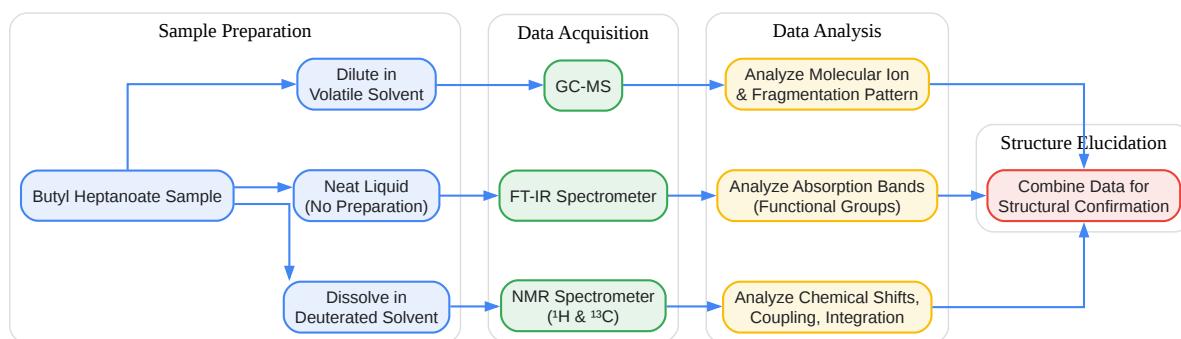
Gas Chromatography-Mass Spectrometry (GC-MS)[7][10][11]

- Sample Preparation: Prepare a dilute solution of **butyl heptanoate** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- GC Conditions:
 - Injector: Split/splitless injector, typically in split mode.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature ramp is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: A typical mass range would be m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl heptanoate**.



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Caption: General workflow for the spectroscopic analysis of **butyl heptanoate**.

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